This compound can be synthesized through various chemical processes, primarily involving the modification of existing anthraquinone derivatives. It is classified under organic compounds, specifically as an anthraquinone derivative due to its structural characteristics.
The synthesis of 1-[(2-Butoxyethyl)amino]-4-hydroxyanthraquinone typically involves reacting 1-amino-4-hydroxyanthraquinone with 2-butoxyethylamine. This reaction is generally performed under controlled conditions to optimize yield and purity.
The molecular formula of 1-[(2-Butoxyethyl)amino]-4-hydroxyanthraquinone is , with a molecular weight of approximately 323.39 g/mol. The structure can be represented as follows:
WJHCMYQXKZLZKX-UHFFFAOYSA-N
CCCCC(CC)CNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O
The compound exhibits characteristic anthraquinone features, including a conjugated system that contributes to its electronic properties and potential biological activity.
1-[(2-Butoxyethyl)amino]-4-hydroxyanthraquinone can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-[(2-Butoxyethyl)amino]-4-hydroxyanthraquinone involves its ability to intercalate into DNA, which disrupts replication processes and may lead to apoptosis in cancer cells. Additionally, it has been shown to generate reactive oxygen species (ROS), contributing to oxidative stress within cells. These mechanisms suggest potential applications in antimicrobial and anticancer therapies.
The compound is typically characterized by:
Relevant chemical properties include:
1-[(2-Butoxyethyl)amino]-4-hydroxyanthraquinone has various scientific uses, including:
This compound represents a significant area of interest in both industrial applications and research settings, particularly in developing new therapeutic agents and materials.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0